molecular formula C16H12N2O3 B2443807 N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 681170-43-4

N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B2443807
CAS RN: 681170-43-4
M. Wt: 280.283
InChI Key: VNIAEXNCCKYGLK-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as BDPC, is a synthetic compound that belongs to the class of psychoactive substances. BDPC has been found to exhibit a wide range of pharmacological effects, including stimulant and anxiolytic properties. Due to its unique chemical structure and pharmacological profile, BDPC has gained significant interest from the scientific community, particularly in the field of neuroscience.

Scientific Research Applications

Medicinal Chemistry and Drug Development

N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been investigated for its potential as a drug candidate. Researchers have explored its interactions with biological targets, such as enzymes or receptors, aiming to develop novel pharmaceuticals. Some specific areas of interest include:

Organic Synthesis and Chemical Reactions

The synthesis of N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves interesting chemical transformations. Researchers have studied its reactivity and used it as a building block for more complex molecules. Key aspects include:

Computational Chemistry and Molecular Modeling

N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been studied using computational methods:

properties

IUPAC Name

N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c17-9-11-5-1-2-6-12(11)18-16(19)15-10-20-13-7-3-4-8-14(13)21-15/h1-8,15H,10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIAEXNCCKYGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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